molecular formula C13H19IN2OSi B3094084 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole CAS No. 1254473-76-1

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole

Cat. No.: B3094084
CAS No.: 1254473-76-1
M. Wt: 374.29 g/mol
InChI Key: VAYFASAXLKWTOV-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and an iodine atom attached to an indazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole typically involves the protection of the hydroxyl group with a TBDMS group, followed by iodination of the indazole ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine, and the iodination step may involve reagents like iodine (I2) or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the indazole ring .

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole is unique due to the combination of the TBDMS protecting group and the iodine atom on the indazole ring. This combination provides both steric protection and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl-[(3-iodo-2H-indazol-5-yl)oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2OSi/c1-13(2,3)18(4,5)17-9-6-7-11-10(8-9)12(14)16-15-11/h6-8H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYFASAXLKWTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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